AM 92016 (CAS 178894-81-0), typically formulated as a benzoic acid salt, is a highly potent oxypropanolamine analogue of sotalol that functions as a specific inhibitor of the delayed-rectifier potassium current (IKr) [1]. Unlike broad-spectrum Class III antiarrhythmics, AM 92016 was engineered to isolate potassium channel blockade from adrenergic modulation, making it a critical pharmacological tool in cardiac electrophysiology [2]. In procurement contexts, it is primarily sourced by safety pharmacology laboratories and ion channel researchers requiring a reliable, nanomolar-affinity positive control for proarrhythmic modeling, QT interval manipulation, and pure IKr-dependent repolarization assays without confounding receptor cross-reactivity.
Substituting AM 92016 with its parent compound, sotalol, or other generic Class III antiarrhythmics fundamentally compromises assay integrity due to off-target pharmacology[1]. Sotalol possesses potent, non-selective beta-adrenoceptor blocking activity, meaning any observed electrophysiological changes are confounded by simultaneous alterations in adrenergic tone [1]. Furthermore, broad-spectrum potassium channel blockers often exhibit cross-reactivity with L-type calcium channels, which artificially shortens the action potential plateau and obscures IKr-specific repolarization dynamics [2]. Procuring AM 92016 eliminates these variables, providing a clean, beta-blocker-devoid mechanism that ensures reproducibility in isolated cell patch-clamp studies and in vivo cardiotoxicity screens .
AM 92016 demonstrates exceptional potency for the delayed-rectifier potassium current (IKr), achieving an IC50 of 40 nM in isolated sinoatrial node cells . In direct comparative models, it exhibits Class III antiarrhythmic properties at concentrations showing 1,000-fold greater potency than its structural parent, sotalol [1].
| Evidence Dimension | IKr Inhibition Potency |
| Target Compound Data | IC50 = 40 nM (1,000x greater potency) |
| Comparator Or Baseline | Sotalol (Baseline Class III agent) |
| Quantified Difference | 1,000-fold increase in potency |
| Conditions | In vitro electrophysiological assays (isolated cells) |
The nanomolar potency allows researchers to use vastly lower drug concentrations, minimizing solvent-induced artifacts and improving the signal-to-noise ratio in sensitive patch-clamp workflows.
While sotalol is defined by its dual action as an IKr blocker and a non-selective beta-adrenoceptor antagonist, AM 92016 is completely devoid of beta-blocking activity[1]. This structural modification isolates the repolarization mechanism, preventing the drug from artificially lowering heart rate or contractility via adrenergic pathways during functional assays [2].
| Evidence Dimension | Beta-adrenoceptor blocking activity |
| Target Compound Data | Devoid of beta-blocking activity |
| Comparator Or Baseline | Sotalol (Potent non-selective beta-blocker) |
| Quantified Difference | Complete elimination of adrenergic interference |
| Conditions | In vivo cardiovascular profiling and receptor assays |
Procuring AM 92016 is essential for studies where beta-adrenergic tone must remain unperturbed while selectively modulating potassium channel repolarization.
AM 92016 maintains strict selectivity for IKr, showing no significant inhibition of L-type voltage-gated calcium (Cav) currents or hyperpolarization-activated inward (If) currents at concentrations up to 1 µM . This provides a >25-fold selectivity window over off-target channels compared to its 40 nM IC50 for IKr, distinguishing it from non-selective agents that broadly disrupt cellular excitability [1].
| Evidence Dimension | Off-target ion channel inhibition (Cav and If) |
| Target Compound Data | No inhibition at 1 µM (>25x selectivity window) |
| Comparator Or Baseline | Broad-spectrum Class III agents (e.g., Amiodarone) |
| Quantified Difference | Preservation of Cav/If currents at fully effective IKr blocking doses |
| Conditions | Patch-clamp electrophysiology at 1 µM |
Ensures that action potential duration measurements are solely driven by potassium channel blockade rather than confounded by calcium channel inhibition.
In standardized proarrhythmic modeling, AM 92016 acts as a highly reliable positive control. In ouabain-stimulated guinea pig models, pre-treatment with 1 mg/kg AM 92016 significantly accelerated the onset of ventricular fibrillation, reducing the time to event from 18 ± 5 minutes (vehicle control) to 12 ± 3 minutes [1].
| Evidence Dimension | Time to ouabain-induced ventricular fibrillation |
| Target Compound Data | 12 ± 3 minutes |
| Comparator Or Baseline | Vehicle control (18 ± 5 minutes) |
| Quantified Difference | 33% reduction in time to ventricular fibrillation |
| Conditions | In vivo ouabain-stimulated guinea pig model (1 mg/kg dose) |
Provides safety pharmacology labs with a reproducible, quantitative positive control for validating the sensitivity of preclinical cardiotoxicity and proarrhythmia screens.
Due to its potent, isolated IKr blockade and proven ability to accelerate ventricular fibrillation in vivo, AM 92016 is procured as a highly reliable positive control in safety pharmacology. It is used to validate the sensitivity of assays designed to detect drug-induced QT prolongation and proarrhythmic risk in new chemical entities[1].
AM 92016 is the optimal choice for in vitro studies characterizing the delayed-rectifier potassium current. Its 40 nM IC50 and lack of cross-reactivity with L-type calcium or If channels at 1 µM allow researchers to generate clean, high-fidelity electrophysiological recordings without the off-target noise associated with broader Class III agents .
In studies where the interplay between repolarization kinetics and sympathetic tone is investigated, AM 92016 is selected over sotalol. Its complete lack of beta-adrenoceptor blocking activity ensures that any observed chronotropic or inotropic changes are not artifacts of direct receptor antagonism, preserving the integrity of the cardiovascular model[1].